1-Methylpyrrolidine-2-methanol

Description

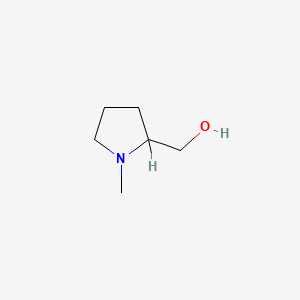

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOJPHPOVDIRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952956 | |

| Record name | (1-Methylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-65-2, 30727-24-3, 34381-71-0 | |

| Record name | 1-Methyl-2-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-1-Methylpyrrolidine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Methylpyrrolidine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3554-65-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Methylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylpyrrolidine-2-methanol from L-Proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Methylpyrrolidine-2-methanol, a valuable chiral building block, from the readily available amino acid, L-proline. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from L-proline is typically achieved in a two-step process. The first step involves the reduction of the carboxylic acid functionality of L-proline to an alcohol, yielding L-prolinol. The subsequent step is the N-methylation of L-prolinol to produce the target compound, this compound.

Reaction Scheme:

Caption: Overall synthetic route from L-proline to this compound.

Experimental Protocols

2.1. Step 1: Synthesis of L-prolinol from L-proline

This protocol is based on an esterification followed by reduction method.

2.1.1. Materials and Reagents

-

L-proline

-

Ethanol

-

Thionyl chloride

-

Ethyl acetate

-

Triethylamine

-

Methanol

-

Lithium chloride

-

Sodium borohydride

-

Hydrochloric acid

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

2.1.2. Experimental Workflow

Caption: Workflow for the synthesis of L-prolinol.

2.1.3. Procedure

-

Esterification: In a reaction vessel, add ethanol. Cool the vessel to 10-15°C and slowly add thionyl chloride dropwise. After the addition is complete, add L-proline. The temperature is then raised to 40°C, and the reaction is maintained for 10-12 hours.

-

Work-up and Isolation of Ester: After the reaction, concentrate the mixture to a thick liquid. Dissolve the residue in ethyl acetate and adjust the pH to 7-8 with triethylamine. Filter off the resulting salt to obtain L-proline ethyl ester.

-

Reduction: In a separate reaction vessel, dissolve the L-proline ethyl ester in methanol. Cool the solution to 5-10°C and add lithium chloride. Add sodium borohydride portion-wise, maintaining the temperature. Allow the reaction to proceed at 20-25°C for 2-2.5 hours.

-

Hydrolysis and Extraction: Add hydrochloric acid to the reaction mixture and allow it to hydrolyze for 2 hours. Recycle the methanol by distillation. Adjust the pH of the remaining solution to 12 with a 25% sodium hydroxide solution. Extract the product with dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate and filter. Remove the dichloromethane by distillation at 30-40°C under normal pressure to obtain an oily residue. Purify the crude L-prolinol by vacuum distillation.[1]

2.2. Step 2: Synthesis of this compound from L-prolinol

This protocol employs a reductive amination reaction.

2.2.1. Materials and Reagents

-

(RS)-pyrrolidin-2-ylmethanol (L-prolinol can be used)

-

35% aqueous formaldehyde

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Diatomaceous earth

-

Methanol

-

Chloroform

2.2.2. Experimental Workflow

Caption: Workflow for the N-methylation of L-prolinol.

2.2.3. Procedure

-

Reaction Setup: In a suitable reaction vessel, combine (RS)-pyrrolidin-2-ylmethanol (1.00 g, 9.90 mmol), 35% aqueous formaldehyde (10 mL), and 10% Pd/C (200 mg).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere for 18 hours.

-

Work-up: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a 20% methanol in chloroform eluent to yield this compound as a colorless liquid.[2]

Quantitative Data

Table 1: Reaction Conditions and Yields

| Step | Key Reagents | Temperature (°C) | Duration (h) | Yield (%) |

| 1. L-prolinol Synthesis | ||||

| Esterification | L-proline, Ethanol, Thionyl Chloride | 40 | 10-12 | Not specified |

| Reduction | L-proline ethyl ester, NaBH₄, LiCl | 20-25 | 2-2.5 | Not specified |

| 2. N-methylation | (RS)-pyrrolidin-2-ylmethanol, Formaldehyde, H₂, Pd/C | Room Temperature | 18 | 56%[2] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [3][4][5] |

| Molecular Weight | 115.17 g/mol | [3][4][5] |

| CAS Number | 34381-71-0 | [3][4][5] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 67-69 °C at 12 mmHg | [3][4] |

| Density | 0.968 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.469 | [3][4] |

| Optical Activity | [α]19/D -49.5° (c = 5 in methanol) | [3][4] |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.65 (dd, J = 10.0, 3.6 Hz, 1H), 3.43 (dd, J = 10.8, 2.0 Hz, 1H), 3.10-3.05 (m, 1H), 2.40-2.35 (m, 1H), 2.33 (s, 3H), 2.32-2.25 (m, 1H), 1.93-1.68 (m, 4H) | [2] |

| Mass Spectrum (APCI+) | m/z 116 [M + H]⁺ | [2] |

Safety Information

-

This compound: Combustible liquid. Flash point: 63 °C (closed cup).[4] Personal protective equipment should include eye shields and gloves.[4]

-

Thionyl Chloride: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas. Handle with care and away from ignition sources.

-

Palladium on Carbon: Flammable solid. Can be pyrophoric. Handle in an inert atmosphere when dry.

-

Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound from L-proline. Researchers are encouraged to consult the primary literature for further details and to adapt these procedures as necessary for their specific laboratory conditions and scale.

References

- 1. CN105198784A - L-prolinol synthetic method - Google Patents [patents.google.com]

- 2. This compound | 3554-65-2 [chemicalbook.com]

- 3. (S)-(-)-1-甲基-2-吡咯烷甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-(-)-1-Methyl-2-pyrrolidinemethanol 96 34381-71-0 [sigmaaldrich.com]

- 5. 34381-71-0 CAS Manufactory [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-1-Methyl-2-pyrrolidinemethanol

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-1-Methyl-2-pyrrolidinemethanol, a chiral pyrrolidine derivative, is a valuable building block in asymmetric synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its stereogenic center and functional groups make it a versatile synthon for the construction of complex molecular architectures with high enantiomeric purity. This technical guide provides a comprehensive overview of its synthesis from the readily available chiral precursor, L-proline, along with a detailed account of its physicochemical and spectroscopic characterization.

Physicochemical Properties

(S)-(-)-1-Methyl-2-pyrrolidinemethanol is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₆H₁₃NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [1][2][3] |

| CAS Number | 34381-71-0 | [1][2][3] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 67-69 °C at 12 mmHg | |

| Density | 0.968 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.469 | |

| Specific Rotation ([α]¹⁹/D) | -49.5° (c = 5 in methanol) | |

| Storage Temperature | 2-8 °C |

Synthesis of (S)-(-)-1-Methyl-2-pyrrolidinemethanol from L-Proline

The most common and stereospecific synthesis of (S)-(-)-1-Methyl-2-pyrrolidinemethanol commences with the naturally occurring amino acid, L-proline. The synthesis involves two primary transformations: the reduction of the carboxylic acid to a primary alcohol and the methylation of the secondary amine.

A widely employed synthetic strategy involves the initial reduction of L-proline to the corresponding alcohol, (S)-(-)-2-pyrrolidinemethanol (also known as L-prolinol), followed by N-methylation.

Experimental Protocol:

Step 1: Reduction of L-Proline to (S)-(-)-2-Pyrrolidinemethanol

This step involves the reduction of the carboxylic acid functionality of L-proline. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.

-

Materials: L-proline, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ in anhydrous THF is prepared and cooled in an ice bath.

-

A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of NaOH, and finally more water, while cooling the flask in an ice bath.

-

The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF and diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-(-)-2-pyrrolidinemethanol as an oil. The product can be further purified by vacuum distillation.

-

Step 2: N-Methylation of (S)-(-)-2-Pyrrolidinemethanol

The secondary amine of (S)-(-)-2-pyrrolidinemethanol is methylated to afford the final product. A common method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.

-

Materials: (S)-(-)-2-pyrrolidinemethanol, Formaldehyde (37% aqueous solution), Formic acid (88-98%), Potassium carbonate (K₂CO₃).

-

Procedure:

-

To a round-bottom flask containing (S)-(-)-2-pyrrolidinemethanol, formic acid is added, followed by the dropwise addition of an aqueous solution of formaldehyde, while cooling the flask in an ice bath.

-

The reaction mixture is then heated at reflux for several hours. The reaction progress can be monitored by TLC.

-

After completion, the mixture is cooled to room temperature and made alkaline by the addition of a saturated aqueous solution of K₂CO₃.

-

The product is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude (S)-(-)-1-Methyl-2-pyrrolidinemethanol is purified by vacuum distillation to yield a colorless to pale yellow liquid.

-

Spectroscopic Characterization

The structure and purity of the synthesized (S)-(-)-1-Methyl-2-pyrrolidinemethanol are confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | dd | 1H | Hα (CH₂OH) |

| ~3.15 | dd | 1H | Hα' (CH₂OH) |

| ~2.95 | m | 1H | H5 |

| ~2.40 | s | 3H | N-CH₃ |

| ~2.25 | m | 1H | H2 |

| ~2.10 | m | 1H | H5' |

| ~1.80-1.60 | m | 4H | H3, H4 |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~68.0 | C2 |

| ~65.0 | CH₂OH |

| ~57.0 | C5 |

| ~41.0 | N-CH₃ |

| ~28.0 | C3 |

| ~23.0 | C4 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of characteristic functional groups in the molecule.

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~2870 | Strong | C-H stretch (aliphatic) |

| ~2780 | Medium | C-H stretch (N-CH₃) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1040 | Strong | C-O stretch (primary alcohol) |

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and a general experimental workflow for the synthesis and characterization of (S)-(-)-1-Methyl-2-pyrrolidinemethanol.

Caption: Synthetic pathway from L-proline.

Caption: General experimental workflow.

References

An In-depth Technical Guide to 1-Methylpyrrolidine-2-methanol (CAS: 34381-71-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpyrrolidine-2-methanol, a chiral compound recognized for its significance as a versatile building block in pharmaceutical and fine chemical synthesis.

Chemical Identity and Properties

This compound, often referred to by its synonyms (S)-(-)-1-Methyl-2-pyrrolidinemethanol or N-Methyl-L-prolinol, is a chiral amine alcohol.[1][2][3] Its unique structural characteristics make it a valuable intermediate in asymmetric synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34381-71-0 | [1] |

| Molecular Formula | C₆H₁₃NO | [1][4] |

| Molecular Weight | 115.17 g/mol | [1][5] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 67-69 °C at 12 mmHg | [1][5] |

| Density | 0.968 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.469 | [1][5] |

| Specific Rotation [α]D | -49.5° (c=5, MeOH) | [1][5] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [5] |

| Storage Temperature | 2-8°C | [5] |

Table 2: Spectroscopic Data of this compound

| Data Type | Details | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.65 (dd, J = 10.0, 3.6 Hz, 1H), 3.43 (dd, J = 10.8, 2.0 Hz, 1H), 3.10-3.05 (m, 1H), 2.40-2.35 (m, 1H), 2.33 (s, 3H), 2.32-2.25 (m, 1H), 1.93-1.68 (m, 4H) | [6] |

| Mass Spectrum (APCI+) | m/z 116 [M + H]⁺ | [6] |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through the reductive amination of (RS)-pyrrolidin-2-ylmethanol.[6]

Experimental Protocol: Synthesis of this compound [6]

-

Materials:

-

(RS)-pyrrolidin-2-ylmethanol (1.00 g, 9.90 mmol)

-

35% aqueous formaldehyde (10 mL)

-

10% Palladium on carbon (Pd/C) (200 mg)

-

Hydrogen gas

-

Diatomaceous earth

-

Silica gel

-

Methanol

-

Chloroform

-

-

Procedure:

-

A mixture of (RS)-pyrrolidin-2-ylmethanol, aqueous formaldehyde, and 10% Pd/C is prepared.

-

The mixture is stirred under a hydrogen atmosphere for 18 hours.

-

Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using a 20% methanol in chloroform eluent.

-

The final product is a colorless liquid (yield: 650 mg, 56%).

-

Applications

This compound is a key intermediate in various fields of chemical synthesis:

-

Pharmaceutical Development: It serves as a chiral building block in the synthesis of enantiomerically pure drugs, which can lead to improved therapeutic efficacy and reduced side effects.[1][2] Its applications include the development of therapeutic agents for neurological disorders.[2]

-

Asymmetric Synthesis: The chiral nature of this compound makes it highly valuable as a chiral auxiliary, enhancing the efficiency and selectivity of various chemical reactions.[1][2]

-

Neuroscience Research: It is utilized in studies related to neurotransmitter systems to aid in understanding brain function.[2]

-

Fine Chemicals: The compound is also used in the production of agrochemicals and other fine chemicals where chirality is crucial for biological activity.[1][2]

-

Flavor and Fragrance Industry: It finds application in the formulation of flavoring agents and fragrances.[2]

Safety and Handling

This compound is classified as an irritant.[1][7]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]

-

It is imperative to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(1-Methylpyrrolidin-2-yl)methanol | 34381-71-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. (S)-(−)-1-メチル-2-ピロリジンメタノール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 3554-65-2 [chemicalbook.com]

- 7. 1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 97836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

Spectroscopic Profile of 1-Methylpyrrolidine-2-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Methylpyrrolidine-2-methanol (CAS No. 3554-65-2), a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a comprehensive quantitative analysis of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.65 | dd, J = 10.0, 3.6 Hz | 1H | -CH(a)H(b)OH |

| 3.43 | dd, J = 10.8, 2.0 Hz | 1H | -CH(a)H(b)OH |

| 3.10-3.05 | m | 1H | N-CH- |

| 2.40-2.35 | m | 1H | -CH-CH₂OH |

| 2.33 | s | 3H | N-CH₃ |

| 2.32-2.25 | m | 1H | N-CH₂- |

| 1.93-1.68 | m | 4H | -CH₂-CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 68.0 | -CH₂OH |

| 66.2 | N-CH- |

| 57.5 | N-CH₂- |

| 41.8 | N-CH₃ |

| 28.1 | -CH₂- |

| 22.5 | -CH₂- |

Note: Predicted values based on standard chemical shift correlations. For experimentally derived data, refer to specialized databases.

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1465 | Medium | C-H bend (CH₂) |

| 1375 | Medium | C-H bend (CH₃) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Note: Characteristic absorption bands. The full spectrum can be viewed in databases such as SpectraBase.[2][3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 116 | - | [M+H]⁺ |

| 84 | 100% | [M-CH₂OH]⁺ |

| 42 | High | [C₂H₄N]⁺ |

| 82 | High | [C₅H₁₂N]⁺ |

Ionization Method: APCI+ for [M+H]⁺, GC-MS (EI) for fragmentation pattern.[1][4]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (5-25 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5][6]

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer.

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full proton relaxation.[5]

-

Spectral Width: A spectral width of 0-12 ppm is typically used.

¹³C NMR Data Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (or the carbon channel of a 400 MHz instrument).

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon atom.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Method: Attenuated Total Reflectance (ATR) or transmission.

-

Scan Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) interferences.

Mass Spectrometry (MS)

Sample Preparation:

-

For Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[7]

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically diluted in a volatile organic solvent like dichloromethane or ethyl acetate.

Data Acquisition (APCI-MS):

-

Instrument: A mass spectrometer equipped with an APCI source.

-

Ionization Mode: Positive ion mode is used to observe the [M+H]⁺ ion.[1]

-

Mass Range: A scan range of m/z 50-500 is typically appropriate.

Data Acquisition (GC-MS):

-

Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

-

Ionization Mode: Electron Ionization (EI) at 70 eV is used to induce fragmentation.

-

GC Column: A non-polar or medium-polarity capillary column is suitable for separation.

-

Temperature Program: An appropriate temperature gradient is used to elute the compound from the GC column.

Experimental Workflow

The logical flow of spectroscopic analysis for structural elucidation is depicted in the following diagram.

Caption: General workflow for spectroscopic analysis.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. (2S)-1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 643492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 97836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

N-Methyl-L-prolinol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical and Physical Properties, Synthesis, and Biological Significance of a Versatile Chiral Building Block.

N-Methyl-L-prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, has emerged as a compound of significant interest in the fields of organic synthesis and pharmacology. Its unique structural features make it a valuable tool in asymmetric catalysis and a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its roles in asymmetric synthesis and potential therapeutic applications.

Core Chemical and Physical Properties

N-Methyl-L-prolinol, systematically named (2S)-1-methylpyrrolidin-2-yl)methanol, is a colorless to light yellow liquid at room temperature. Its chirality, stemming from the stereocenter at the C-2 position of the pyrrolidine ring, is a key feature influencing its applications in stereoselective synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 67-69 °C at 12 mmHg | [2] |

| Density | 0.968 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.469 | [2] |

| Specific Rotation ([α]²⁰/D) | -49.5° (c=5, MeOH) | [2] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [2] |

| CAS Number | 34381-71-0 | [1] |

Table 1: Chemical and Physical Properties of N-Methyl-L-prolinol

Synthesis and Purification: A Detailed Experimental Protocol

The most common and effective method for the synthesis of N-Methyl-L-prolinol involves the reduction of a derivative of L-proline. The following protocol provides a detailed procedure for its preparation.

Experimental Protocol: Synthesis of N-Methyl-L-prolinol from L-proline

This two-step synthesis involves the formation of N-formyl-L-proline followed by its reduction to N-Methyl-L-prolinol.

Step 1: Synthesis of (S)-(-)-N-formylproline

-

In a suitable reaction vessel, dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid.

-

Maintain the reaction temperature between 5 °C and 10 °C using an ice bath.

-

Slowly add 30 mL of acetic anhydride to the solution.

-

Stir the reaction mixture continuously for 2 hours at room temperature.

-

After the reaction is complete, quench the reaction by adding 35 mL of ice-cold water.

-

Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a clarified, viscous, light yellow oil. This intermediate can be used in the next step without further purification.

Step 2: Reduction of (S)-(-)-N-formylproline to N-Methyl-L-prolinol

-

Under an inert nitrogen atmosphere, slowly add a solution of (S)-(-)-N-formylproline in 20 mL of tetrahydrofuran (THF) to a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride (LAH) in 125 mL of THF. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for 48 hours.

-

Cool the reaction to room temperature and quench it by the careful, sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide solution, and 25 mL of water.

-

Filter the resulting off-white mixture and dry the filtrate over magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by bulb-to-bulb distillation (oven temperature 40°C-55°C, 0.15 Torr) to afford pure N-Methyl-L-prolinol.

Caption: Synthesis and purification workflow for N-Methyl-L-prolinol.

Analytical Methods for Purity Determination

Ensuring the purity of N-Methyl-L-prolinol is crucial for its applications, particularly in catalysis and drug development. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods for this purpose.

Experimental Protocol: Gas Chromatography (GC) for Purity Analysis

A general protocol for the GC analysis of N-Methyl-L-prolinol is as follows. Method optimization may be required based on the specific instrumentation and potential impurities.

-

Column: A chiral capillary column, such as one based on cyclodextrin derivatives (e.g., Astec CHIRALDEX® G-TA), is recommended for enantiomeric purity assessment. For general purity, a standard polar capillary column (e.g., DB-WAX) can be used.[3]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID).

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Sample Preparation: Prepare a dilute solution of N-Methyl-L-prolinol in a suitable solvent such as methanol or dichloromethane.

For enantiomeric purity analysis, derivatization may be necessary to improve separation and detection. A common method involves esterification of the hydroxyl group followed by acylation of the amine.[3]

Applications in Asymmetric Synthesis

N-Methyl-L-prolinol is a well-established organocatalyst and a precursor to chiral ligands used in a variety of asymmetric reactions. Its catalytic activity often proceeds through an enamine intermediate.

Enamine Catalysis

In reactions such as the Michael addition of aldehydes to nitroolefins, N-Methyl-L-prolinol reacts with the aldehyde to form a nucleophilic enamine intermediate. The chiral environment provided by the catalyst directs the subsequent attack on the electrophile, leading to the formation of a specific enantiomer of the product. The bulky substituents on derivatives of N-Methyl-L-prolinol can effectively shield one face of the enamine, resulting in high enantioselectivity.[4]

Biological Activities and Therapeutic Potential

Recent studies have highlighted the potential of N-Methyl-L-prolinol and its derivatives as therapeutic agents, particularly in the context of neurodegenerative diseases and epilepsy.

Neuroprotective Effects in Alzheimer's Disease Models

In a mouse model of Alzheimer's disease induced by amyloid-β (Aβ), a derivative of N-Methyl-L-prolinol demonstrated significant neuroprotective effects.[5][6] The proposed mechanism involves the mitigation of several pathological hallmarks of the disease:

-

Reduction of Amyloid Plaque Burden: The compound was found to decrease the levels of beta-secretase 1 (BACE-1), a key enzyme in the production of Aβ peptides. This leads to a reduction in the accumulation of toxic amyloid plaques.[5][6]

-

Anti-Neuroinflammatory Action: The treatment attenuated neuroinflammation by reducing the activation of nuclear factor-kappa B (pNF-κB) and the subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5][6]

-

Attenuation of Oxidative Stress: The compound was shown to upregulate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[5][6]

Caption: Proposed neuroprotective signaling pathway of an N-Methyl-L-prolinol derivative.

Anticonvulsant Properties

N-Methyl-L-prolinol has also been investigated for its anticonvulsant effects. While the precise mechanisms are still under investigation, it is hypothesized that its anti-inflammatory and antioxidant properties contribute to a reduction in seizure frequency and duration.[7][8] The general mechanisms of anticonvulsant drugs often involve the modulation of voltage-gated ion channels (e.g., sodium and calcium channels), enhancement of GABAergic inhibitory neurotransmission, or attenuation of glutamatergic excitatory neurotransmission.[8][9] Further research is needed to elucidate the specific targets of N-Methyl-L-prolinol within these pathways.

Conclusion

N-Methyl-L-prolinol is a chiral molecule with a diverse and expanding range of applications. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a readily accessible tool for chemists. Its utility in asymmetric catalysis is well-documented, and emerging research into its biological activities, particularly its neuroprotective and anticonvulsant effects, positions it as a promising lead compound for future drug development. This technical guide provides a solid foundation for researchers and scientists looking to explore the potential of N-Methyl-L-prolinol in their respective fields.

References

- 1. N-Methyl-L-prolinol [webbook.nist.gov]

- 2. thermofisher.com [thermofisher.com]

- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]

An In-depth Technical Guide to (R)-(+)-1-Methyl-2-pyrrolidinemethanol: Synthesis and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-Methyl-2-pyrrolidinemethanol is a chiral amino alcohol that serves as a versatile building block and ligand in asymmetric synthesis. Derived from the natural amino acid (R)-proline, its rigid pyrrolidine scaffold and defined stereochemistry make it a valuable component in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of (R)-(+)-1-Methyl-2-pyrrolidinemethanol, its key applications in stereoselective catalysis, and detailed experimental protocols for its preparation and use.

Physicochemical Properties

(R)-(+)-1-Methyl-2-pyrrolidinemethanol, also known as (R)-2-Hydroxymethyl-1-methylpyrrolidine, is a liquid at room temperature.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 99494-01-6 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 68-71 °C | [1] |

| Density | 0.971 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.469 (lit.) | [2] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of (R)-(+)-1-Methyl-2-pyrrolidinemethanol

The most common and efficient synthetic routes to (R)-(+)-1-Methyl-2-pyrrolidinemethanol begin with the readily available and inexpensive chiral pool starting material, (R)-proline. Two primary strategies are employed:

-

N-Methylation followed by Reduction: (R)-proline is first N-methylated to form (R)-1-methylpyrrolidine-2-carboxylic acid, which is subsequently reduced to the target alcohol.

-

Reduction followed by N-Methylation: (R)-proline is first reduced to (R)-prolinol ((R)-2-pyrrolidinemethanol), which is then N-methylated.

The first strategy is often preferred as the reduction of the carboxylic acid is a well-established transformation.

Synthetic Workflow

The following diagram illustrates the synthetic pathway commencing from (R)-proline.

Caption: Synthetic pathway for (R)-(+)-1-Methyl-2-pyrrolidinemethanol.

Experimental Protocol: Synthesis via Reduction of (R)-1-Methylpyrrolidine-2-carboxylic acid

This protocol is based on standard organic chemistry procedures for the N-methylation of amino acids and subsequent reduction of carboxylic acids.[3][4][5]

Step 1: Synthesis of (R)-1-Methylpyrrolidine-2-carboxylic acid

-

To a solution of (R)-proline (1.0 eq) in water, add formaldehyde (37% aqueous solution, 2.5 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

Transfer the solution to a pressure reactor. Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).

-

Pressurize the reactor with hydrogen gas (H₂) to 50-60 psi.

-

Heat the reaction to 50°C and stir vigorously for 12-18 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with water.

-

Concentrate the filtrate under reduced pressure to yield crude (R)-1-methylpyrrolidine-2-carboxylic acid, which can be used in the next step without further purification.

Step 2: Reduction to (R)-(+)-1-Methyl-2-pyrrolidinemethanol

-

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. This procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in anhydrous solvent by trained personnel.

-

Suspend LiAlH₄ (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the crude (R)-1-methylpyrrolidine-2-carboxylic acid (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to 0°C.

-

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

-

Stir the resulting granular precipitate at room temperature for 1 hour.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford pure (R)-(+)-1-Methyl-2-pyrrolidinemethanol.

Applications and Uses

(R)-(+)-1-Methyl-2-pyrrolidinemethanol is primarily used as a chiral ligand or a precursor to chiral catalysts in asymmetric synthesis. Its structure is closely related to other highly successful pyrrolidine-based catalysts and auxiliaries.[6][7]

Asymmetric Catalysis

The compound is particularly effective as a controlling ligand in the asymmetric reduction of prochiral ketones using borane reagents. It reacts in situ with a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to form a chiral oxazaborolidine catalyst, often referred to as a Corey-Bakshi-Shibata (CBS) catalyst. This catalyst then coordinates to the ketone and delivers a hydride stereoselectively.[8][9][10]

Application Workflow: Asymmetric Ketone Reduction

The following diagram illustrates the catalytic cycle for the CBS reduction of a ketone using a catalyst derived from (R)-(+)-1-Methyl-2-pyrrolidinemethanol.

Caption: Catalytic cycle for asymmetric ketone reduction.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol is a representative example of using (R)-(+)-1-Methyl-2-pyrrolidinemethanol as a catalyst precursor for asymmetric reduction.[10]

-

In a flame-dried, two-necked flask under an argon atmosphere, dissolve (R)-(+)-1-Methyl-2-pyrrolidinemethanol (0.1 eq, 10 mol%) in anhydrous THF.

-

Cool the solution to 0°C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.1 eq of a 2.0 M solution in THF) dropwise.

-

Stir the mixture at 0°C for 15 minutes and then at room temperature for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.

-

Cool the catalyst solution to -20°C (or as optimized for the specific ketone).

-

In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.

-

Add the acetophenone solution dropwise to the cold catalyst solution.

-

To this mixture, add borane-dimethyl sulfide complex (0.6 eq of a 2.0 M solution in THF) dropwise over 30-60 minutes, ensuring the internal temperature remains below -15°C.

-

Stir the reaction at this temperature for 2-4 hours, monitoring by TLC for the consumption of acetophenone.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at low temperature until gas evolution ceases.

-

Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the resulting (R)-1-phenylethanol can be determined by chiral HPLC or GC analysis.

| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| Acetophenone | 10 | >95 | up to 98% (R) |

| Propiophenone | 10 | >95 | up to 97% (R) |

| α-Tetralone | 10 | >90 | up to 95% (R) |

| Note: Yields and ee% are representative and can vary based on precise reaction conditions.[10] |

Role in Drug Development

The pyrrolidine motif is a common structural feature in many FDA-approved pharmaceuticals.[7][11] Chiral building blocks like (R)-(+)-1-Methyl-2-pyrrolidinemethanol are crucial intermediates for the synthesis of these complex, enantiomerically pure active pharmaceutical ingredients (APIs). Its use allows for the precise installation of a key stereocenter, which is often critical for the biological activity and safety profile of a drug. While it may not be directly incorporated into the final drug structure, its role as a ligand or catalyst in an early synthetic step is enabling for the overall process.[11][12]

Safety Information

(R)-(+)-1-Methyl-2-pyrrolidinemethanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][13] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

- 1. (R)-1-Methyl-2-pyrrolidinemethanol 97 99494-01-6 [sigmaaldrich.com]

- 2. (S)-(-)-1-Methyl-2-pyrrolidinemethanol 96 34381-71-0 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Human Metabolome Database: Showing metabocard for 1-Methylpyrrolidine-2-carboxylic acid (HMDB0242151) [hmdb.ca]

- 5. 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enantiospecific synthesis of pyridinylmethyl pyrrolidinemethanols and catalytic asymmetric borane reduction of prochiral ketones - Beijing Institute of Technology [pure.bit.edu.cn]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 97836 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of Stereocontrol: A Technical Guide to Pyrrolidine-Based Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its efficacy and safety. Among the most powerful tools for achieving this control are chiral auxiliaries, stereogenic units temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter. This technical guide delves into the discovery and history of a pivotal class of these molecules: pyrrolidine-based chiral auxiliaries. Derived from the readily available and naturally occurring amino acid proline, these auxiliaries have revolutionized asymmetric synthesis, offering reliable and predictable methods for constructing complex chiral molecules.

This guide will explore the seminal contributions of pioneers like E.J. Corey, Dieter Enders, and David A. Evans, whose work with proline derivatives and related systems laid the foundation for modern asymmetric synthesis. We will examine the development and application of key pyrrolidine-based auxiliaries, including Enders' SAMP/RAMP reagents and the proline-derived catalysts used in the Corey-Bakshi-Shibata (CBS) reduction. Furthermore, we will discuss the influential Evans' oxazolidinone auxiliaries, which, while not pyrrolidine-based, were developed in parallel and have become a benchmark for stereoselective transformations.

A Historical Timeline of Key Discoveries

The development of pyrrolidine-based and other influential chiral auxiliaries has been a journey of incremental yet profound discoveries, transforming the landscape of asymmetric synthesis.

| Year | Key Development | Principal Investigator(s) | Significance |

| 1975 | Introduction of 8-phenylmenthol as a chiral auxiliary.[1] | E.J. Corey | Pioneered the concept of using temporary chiral groups to direct stereoselective reactions.[1] |

| 1976 | Development of the SAMP/RAMP hydrazone alkylation method.[2] | E.J. Corey and Dieter Enders | Introduced a highly effective and predictable method for the asymmetric α-alkylation of ketones and aldehydes using a proline-derived auxiliary.[2] |

| 1980 | Introduction of mandelic acid as a chiral auxiliary.[1] | Barry Trost | Expanded the toolbox of readily available chiral auxiliaries.[1] |

| 1981 | First report on the use of chiral alkoxy-amine-borane complexes for enantioselective ketone reduction.[3] | Shinichi Itsuno | Laid the groundwork for the development of the CBS reduction.[3] |

| 1981 | Popularization of oxazolidinone auxiliaries for asymmetric aldol reactions.[4] | David A. Evans | Established a highly reliable and versatile method for stereoselective carbon-carbon bond formation, setting a benchmark in the field.[4] |

| 1987 | Development of the oxazaborolidine-catalyzed enantioselective reduction of ketones (CBS Reduction).[3] | E.J. Corey, R. K. Bakshi, and S. Shibata | Introduced a powerful and highly enantioselective catalytic method for the synthesis of chiral alcohols using a proline-derived catalyst.[3] |

Core Pyrrolidine-Based Chiral Auxiliaries and Their Applications

The rigid five-membered ring of pyrrolidine, with its defined stereocenters, provides an excellent scaffold for inducing asymmetry. This has led to the development of several highly successful chiral auxiliaries.

Enders' SAMP and RAMP Auxiliaries

Developed by Dieter Enders and E.J. Corey, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are among the most well-established and versatile chiral auxiliaries derived from proline.[2] They are particularly effective in the asymmetric α-alkylation of aldehydes and ketones via the formation of chiral hydrazones.[2]

The stereochemical outcome is directed by the rigid, chelated structure of the intermediate azaenolate, which effectively blocks one face of the nucleophile, leading to a highly selective attack by the electrophile.[5][6]

Logical Workflow for SAMP/RAMP Asymmetric Alkylation

Quantitative Performance of SAMP-Hydrazone Alkylation

The SAMP/RAMP hydrazone method consistently delivers high levels of stereoselectivity and good chemical yields.

| Ketone/Aldehyde | Electrophile | Yield (%) | d.e. (%) | e.e. (%) |

| Diethyl ketone | Propyl iodide | 57 (two steps) | - | 96 |

| Propanal | Benzyl bromide | 75-85 | ≥95 | ≥95 |

| Cyclohexanone | Methyl iodide | 60-70 | ≥95 | ≥95 |

| 3-Pentanone | Ethyl iodide | 90 (alkylation step) | ≥97 | ≥97 |

d.e. = diastereomeric excess; e.e. = enantiomeric excess. Data is illustrative and sourced from various studies.[7][8]

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[3] This reaction utilizes a chiral oxazaborolidine catalyst, which is prepared from a proline-derived amino alcohol.[9] The catalyst coordinates to both the borane reducing agent and the ketone, organizing them in a rigid transition state that directs the hydride delivery to one face of the carbonyl group.[10][11]

Catalytic Cycle of the CBS Reduction

Enantioselectivity in the CBS Reduction of Various Ketones

The CBS reduction is known for its high enantioselectivity across a broad range of substrates.[3]

| Ketone | Product Configuration | e.e. (%) |

| Acetophenone | (R)-1-Phenylethanol | >95 |

| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 97 |

| 2-Butanone | (R)-2-Butanol | 87 |

| Propiophenone | (R)-1-Phenyl-1-propanol | 96 |

e.e. = enantiomeric excess. Data is illustrative and sourced from various studies.[3][10]

Evans' Oxazolidinone Auxiliaries: A Benchmark for Asymmetric Aldol Reactions

Although not strictly pyrrolidine-based, the development of Evans' oxazolidinone auxiliaries was a landmark achievement in asymmetric synthesis that heavily influenced the field.[4] These auxiliaries, derived from readily available amino alcohols, are exceptionally effective in controlling the stereochemistry of aldol reactions.[12]

The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state where the substituents of the enolate and the aldehyde orient themselves to minimize steric interactions.[7][13][14] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective reaction.[12]

Stereochemical Model for the Evans Aldol Reaction

Diastereoselectivity of Evans' Auxiliaries in Aldol Reactions

Evans' oxazolidinone auxiliaries consistently provide high levels of diastereoselectivity in aldol reactions.

| N-Acyl Oxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 |

| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 98:2 |

| N-Butyryl-(R)-4-phenyl-2-oxazolidinone | Acetaldehyde | 95:5 |

| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionaldehyde | 97:3 |

Data is illustrative and sourced from various studies.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of these powerful synthetic methods.

Synthesis of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

This procedure is adapted from Organic Syntheses.[13]

Materials:

-

(S)-Proline

-

Lithium aluminum hydride (LiAlH4)

-

Potassium hydroxide

-

Tetrahydrofuran (THF), anhydrous

-

Methyl iodide

-

Sodium hydride

-

Potassium cyanate

-

Potassium hypochlorite solution

Procedure:

-

Reduction of (S)-Proline: A suspension of LiAlH4 in anhydrous THF is heated to reflux. Powdered (S)-proline is added portion-wise to maintain reflux. After the addition is complete, the mixture is refluxed for an additional hour. The reaction is quenched by the cautious addition of aqueous potassium hydroxide. The resulting salts are filtered off, and the filtrate is concentrated to yield crude (S)-(+)-2-hydroxymethylpyrrolidine.

-

O-Methylation: The crude amino alcohol is dissolved in anhydrous THF and cooled. Methyl iodide is added, followed by the careful addition of sodium hydride. The mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted. The crude (S)-(-)-2-(methoxymethyl)pyrrolidine is obtained after removal of the solvent.

-

N-Amination: The crude product is converted to the corresponding carbamoyl derivative using potassium cyanate. Subsequent Hofmann degradation with potassium hypochlorite yields (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The product is purified by distillation.

Asymmetric Alkylation of 3-Pentanone using SAMP

This protocol is a representative example of the Enders' hydrazone alkylation.[2]

Materials:

-

3-Pentanone

-

SAMP

-

Lithium diisopropylamide (LDA)

-

Ethyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane

-

Ozone

Procedure:

-

Hydrazone Formation: 3-Pentanone and SAMP are heated at 60 °C under an argon atmosphere overnight. The crude hydrazone is purified by distillation.

-

Deprotonation and Alkylation: A solution of the SAMP-hydrazone in anhydrous THF is added to a freshly prepared solution of LDA in THF at -78 °C. The mixture is stirred for 4 hours at this temperature. Ethyl iodide is then added, and the reaction is allowed to warm to room temperature overnight.

-

Auxiliary Cleavage: The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The excess ozone is removed with a stream of nitrogen, and the solution is warmed to room temperature. The solvent is removed, and the resulting (S)-4-methyl-3-heptanone is purified by distillation.

Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

This is a general procedure for a diastereoselective aldol reaction.[15]

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium

-

Di-n-butylboron triflate

-

Triethylamine

-

Propionaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Methanol/Water

-

Hydrogen peroxide

Procedure:

-

Acylation of the Auxiliary: The oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 15 minutes. Propionyl chloride is then added, and the reaction is stirred for 30 minutes at -78 °C before warming to room temperature.

-

Enolate Formation and Aldol Reaction: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Di-n-butylboron triflate is added, followed by triethylamine. The mixture is stirred for 30 minutes. Propionaldehyde is then added, and the reaction is stirred for several hours at -78 °C.

-

Workup and Auxiliary Cleavage: The reaction is quenched with methanol, followed by the addition of a methanol/water solution and hydrogen peroxide. The product is extracted, and the solvent is removed. The crude aldol adduct can be purified by chromatography. The auxiliary can be cleaved by various methods, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral β-hydroxy carboxylic acid.

Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

This is a representative procedure for the enantioselective reduction of a ketone.[16]

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Trimethyl borate

-

Borane-THF complex (1 M solution)

-

Acetophenone

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid

Procedure:

-

Catalyst Formation: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is dissolved in anhydrous THF. Trimethyl borate is added, and the solution is stirred for 30 minutes at room temperature. A solution of borane-THF complex is then added.

-

Reduction: A solution of acetophenone in anhydrous THF is added slowly to the catalyst solution at room temperature over 10 minutes. The reaction mixture is stirred for an additional 30 minutes.

-

Workup: The reaction is quenched by the slow addition of methanol, followed by hydrochloric acid. The product, (R)-1-phenylethanol, is extracted and purified by distillation or chromatography.

Conclusion

The discovery and development of pyrrolidine-based chiral auxiliaries and related systems have been instrumental in the advancement of asymmetric synthesis. These powerful tools, born from the ingenuity of chemists like Corey, Enders, and Evans, have provided reliable and predictable methods for the construction of complex chiral molecules. Their impact is evident in the numerous total syntheses of natural products and the development of chiral drugs. For researchers and scientists in drug development, a thorough understanding of the history, mechanisms, and practical applications of these auxiliaries is essential for the continued innovation of stereoselective synthetic methodologies. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical application of these foundational techniques in the modern organic chemistry laboratory.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 8. web.mit.edu [web.mit.edu]

- 9. CBS catalyst - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.williams.edu [chemistry.williams.edu]

- 16. books.rsc.org [books.rsc.org]

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 1-Methylpyrrolidine-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of 1-Methylpyrrolidine-2-methanol. It is a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document includes detailed spectroscopic data, experimental protocols for its synthesis, and an exploration of its applications in drug discovery. The information is presented to support researchers and professionals in the fields of medicinal chemistry and drug development.

Molecular Structure and Properties

This compound, a derivative of the amino acid proline, is a chiral secondary alcohol containing a pyrrolidine ring. The presence of a stereocenter at the C-2 position of the pyrrolidine ring gives rise to two enantiomers, (R)- and (S)-1-Methylpyrrolidine-2-methanol.

The structural formula and key properties of this compound are summarized below:

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃NO[1] |

| Molecular Weight | 115.17 g/mol [1] |

| CAS Number | 3554-65-2 (Racemic)[1][2], 34381-71-0 ((S)-enantiomer), 99494-01-6 ((R)-enantiomer)[3] |

| Appearance | Liquid |

| Boiling Point | 67-69 °C at 12 mmHg |

| Density | 0.968 g/mL at 25 °C |

| Refractive Index | n20/D 1.469 (lit.) |

Stereochemistry

The stereochemistry of this compound is of critical importance in its application as a chiral auxiliary and in the synthesis of enantiomerically pure pharmaceuticals. The spatial arrangement of the hydroxymethyl group at the C-2 position dictates the stereochemical outcome of reactions in which it participates.

The (S)-enantiomer, often referred to as N-Methyl-L-prolinol, is a widely used chiral building block in asymmetric synthesis. The specific rotation of the (S)-enantiomer is a key parameter for its characterization and quality control.

Table 2: Stereochemical Properties of (S)-1-Methylpyrrolidine-2-methanol

| Property | Value |

| Enantiomer | (S)-(-)-1-Methyl-2-pyrrolidinemethanol |

| Synonyms | N-Methyl-L-prolinol, (S)-2-Hydroxymethyl-1-methylpyrrolidine |

| Optical Rotation | [α]¹⁹/D −49.5°, c = 5 in methanol |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 3: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.65 | dd | 10.0, 3.6 | -CHaHOH |

| 3.43 | dd | 10.8, 2.0 | -CHaHOH |

| 3.10-3.05 | m | H-5a | |

| 2.40-2.35 | m | H-2 | |

| 2.33 | s | -NCH₃ | |

| 2.32-2.25 | m | H-5b | |

| 1.93-1.68 | m | H-3, H-4 |

Solvent: CDCl₃, Frequency: 400 MHz[2]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2965-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (CH₂) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 1296 | Medium | C-N stretch (tertiary amine)[4] |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern. The base peak in the mass spectrum is observed at m/z 84.

Table 5: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 116 | [M+H]⁺ |

| 84 | [M - CH₂OH]⁺ |

Experimental Protocols

Synthesis of Racemic this compound

This protocol describes the reductive amination of (RS)-pyrrolidin-2-ylmethanol.

Materials:

-

(RS)-pyrrolidin-2-ylmethanol

-

35% aqueous formaldehyde

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Diatomaceous earth

-

Methanol

-

Chloroform

Procedure:

-

A mixture of (RS)-pyrrolidin-2-ylmethanol (1.00 g, 9.90 mmol), 35% aqueous formaldehyde (10 mL), and 10% Pd/C (200 mg) is prepared.

-

The mixture is stirred under a hydrogen atmosphere for 18 hours.

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a 20% methanol in chloroform eluent to yield the final product.[2]

Applications in Drug Development

This compound, particularly its enantiopure forms, serves as a crucial chiral auxiliary in asymmetric synthesis. The pyrrolidine scaffold is a common motif in many biologically active compounds and pharmaceuticals.[5] The stereocenter of this compound can be used to direct the formation of new stereocenters in a predictable manner, which is a fundamental strategy in the synthesis of single-enantiomer drugs.[6] This control over stereochemistry is vital as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

While this compound itself is not typically an active pharmaceutical ingredient, its role as a synthetic intermediate is significant in the production of complex chiral molecules for drug discovery and development.

Safety Information

This compound is classified as a skin and eye irritant. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated area.

Conclusion

This compound is a well-characterized chiral building block with significant applications in synthetic organic chemistry. This guide has provided a detailed summary of its molecular structure, stereochemistry, and spectroscopic properties, along with a practical synthesis protocol. For researchers and professionals in drug development, understanding the properties and handling of such key intermediates is essential for the successful design and synthesis of new therapeutic agents.

References

- 1. 1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 97836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3554-65-2 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Safety and handling precautions for 1-Methylpyrrolidine-2-methanol

An In-depth Technical Guide to the Safety and Handling of 1-Methylpyrrolidine-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No: 3554-65-2), a versatile chiral building block used in the synthesis of pharmaceuticals and other complex organic molecules.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound[2] |

| Synonyms | (1-methylpyrrolidin-2-yl)methanol, N-Methyl-2-pyrrolidinemethanol, N-Methyl-L-prolinol[1][2][3][4] |

| CAS Number | 3554-65-2[2] |

| Molecular Formula | C₆H₁₃NO[2] |

| Molecular Weight | 115.17 g/mol [2][5] |

| Structure | A pyrrolidine ring with a methyl group on the nitrogen atom and a hydroxymethyl group at position 2. |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][5]

-

GHS Classification:

-

GHS Label Elements:

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to Yellow Liquid | [1][6] |

| Boiling Point | 67-71 °C | [1][7] |

| Flash Point | 63 - 71.1 °C | [7] |

| Density | 0.968 - 0.971 g/mL at 25 °C | [1][7] |

| Refractive Index | n20/D 1.469 | [1] |

| Storage Temperature | 2-8 °C | [1] |

Table 2: Toxicological Data

| Endpoint | Result | Classification & Remarks | Source(s) |

| Acute Oral Toxicity | No data available | Not classified. For the related compound N-Methyl-2-pyrrolidone (NMP), the oral LD50 in rats is 3914 mg/kg, indicating low acute toxicity.[8] | |